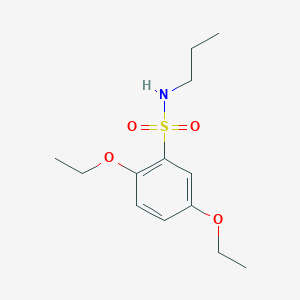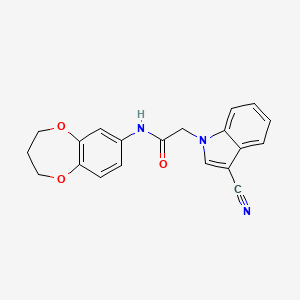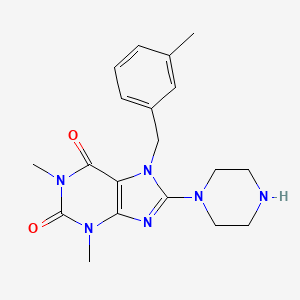![molecular formula C16H25NO4S B4426704 2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B4426704.png)
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine
Übersicht
Beschreibung
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine, also known as DMPPS, is a chemical compound that has been widely used in scientific research. DMPPS is a sulfonamide-based compound that was first synthesized in the 1980s and has since been used in various biochemical and physiological studies.
Wirkmechanismus
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine acts as a competitive inhibitor of TRPM8 and ASIC channels. It binds to the channels' pore region and prevents the influx of ions such as calcium and sodium, which are important for the channels' function. By blocking these channels, this compound can alter the sensation of cold temperatures and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of TRPM8 and ASIC channels in a dose-dependent manner. In vivo studies have shown that this compound can reduce the sensitivity to cold temperatures and pain in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine has several advantages for lab experiments. It is a potent and selective blocker of TRPM8 and ASIC channels, making it a valuable tool for studying the function and regulation of these channels. This compound is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, this compound has some limitations. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, this compound has a relatively short duration of action, which may require multiple applications in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new TRPM8 and ASIC channel blockers based on the structure of this compound. Another area of interest is the investigation of the role of TRPM8 and ASIC channels in various physiological processes, such as pain, inflammation, and thermoregulation. Finally, the use of this compound in combination with other compounds may provide new insights into the regulation of ion channels and their physiological functions.
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of TRPM8 and ASIC channels. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a useful reagent for lab experiments. The future directions of this compound research are promising and may lead to new discoveries in the field of ion channel regulation and physiology.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine has been widely used in scientific research as a tool to study the function and regulation of ion channels. Specifically, this compound has been used as a blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. This compound has also been used as a blocker of the acid-sensing ion channel (ASIC) family, which is involved in the sensation of pain and acidosis.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-5-8-20-16-7-6-15(9-12(16)2)22(18,19)17-10-13(3)21-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOAZZKDQLLNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)


![[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)
![3-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4426660.png)

![5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4426672.png)
![6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426677.png)
![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4426679.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426686.png)
![5-methyl-3-(tetrahydro-2-furanylmethyl)-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426701.png)
![3-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4426703.png)
![N-benzyl-N-ethyl-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B4426705.png)